4-[4-(4-isobutyryl-1-piperazinyl)-2-pyrimidinyl]morpholine
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Description
Synthesis Analysis
The synthesis of compounds similar to 4-[4-(4-isobutyryl-1-piperazinyl)-2-pyrimidinyl]morpholine typically involves multi-step chemical reactions. For example, dihydropyrimidinone derivatives containing piperazine/morpholine moieties have been synthesized using a one-pot Biginelli reaction, highlighting a simple and efficient method for constructing such compounds (Bhat et al., 2018). Additionally, asymmetric synthesis methods have been developed for precursors of novel piperazine, morpholine, and other heterocyclic compounds, emphasizing the versatility of synthetic approaches (Van Brabandt et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds containing morpholine and piperazine groups can be complex and diverse. X-ray crystallography is often used to confirm the three-dimensional structures of such compounds. For instance, the structure of enaminone containing a morpholine moiety was elucidated using single crystal X-ray crystallography, providing insights into the spatial arrangement of atoms within the molecule (Bhat et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of 4-[4-(4-isobutyryl-1-piperazinyl)-2-pyrimidinyl]morpholine can involve various reactions due to the presence of functional groups associated with the piperazine and morpholine rings. For example, compounds with morpholine/piperazine moieties have been used in the synthesis of PI3K/mTOR inhibitors, demonstrating the utility of such structures in medicinal chemistry (Xu et al., 2014).
Mechanism of Action
properties
IUPAC Name |
2-methyl-1-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-13(2)15(22)20-7-5-19(6-8-20)14-3-4-17-16(18-14)21-9-11-23-12-10-21/h3-4,13H,5-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPGENVURJQGNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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